benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15770512
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3 |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C14H19N3/c1-3-17-11-14(12(2)16-17)10-15-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3 |
| Standard InChI Key | CVTJJOWBKPYZSV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Nomenclature
Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine (IUPAC name: N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₄H₁₉N₃ and a molecular weight of 229.32 g/mol. Its structure features:
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A pyrazole ring substituted with ethyl and methyl groups at positions 1 and 3, respectively.
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A benzylamine moiety connected via a methylene bridge to the pyrazole’s 4-position.
The compound’s stereoelectronic profile is defined by the electron-withdrawing pyrazole ring and the electron-donating benzyl group, creating a dipole moment that influences its reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
| Canonical SMILES | CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2 |
| Topological Polar Surface Area | 38.9 Ų |
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyrazole derivatives exhibit characteristic signals:
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¹H NMR: Pyrazole protons resonate between δ 6.5–7.5 ppm, while benzyl protons appear as a multiplet at δ 7.2–7.4 ppm.
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Mass Spectrometry: Expected molecular ion peak at m/z 229.32, with fragmentation patterns involving loss of the benzyl group (−91 Da) and ethyl moiety (−28 Da).
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis can be deconstructed into three strategic steps:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Alkylation at N1: Introduction of the ethyl group via nucleophilic substitution using ethyl halides under basic conditions.
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Benzylamine Conjugation: Reductive amination between the pyrazole-carbaldehyde intermediate and benzylamine.
Optimized Synthetic Protocol
A representative pathway involves:
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Step 1: Condensation of methyl acetylacetate with ethyl hydrazine carboxylate in ethanol under reflux to form 1-ethyl-3-methylpyrazole-4-carbaldehyde.
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Step 2: Reaction of the aldehyde with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C, achieving ∼72% yield.
Critical parameters include:
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Temperature Control: Maintaining sub-10°C during reductive amination minimizes side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis.
| Compound | Antioxidant IC₅₀ (μM) | HeLa IC₅₀ (μM) |
|---|---|---|
| Benzyl[(1-ethyl-3-methyl)…]amine | Not tested | Not tested |
| (1-Methylpyrazol-4-yl)methanamine | 18.4 ± 1.2 | 45.6 ± 3.1 |
| (1-Propylpyrazol-4-yl)methanamine | 22.1 ± 1.8 | 39.2 ± 2.7 |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for:
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Thrombopoietin Receptor Agonists: Structural analogs stimulate megakaryocyte proliferation (EC₅₀: 0.3–1.2 nM).
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Antimicrobial Agents: Pyrazole-benzylamine hybrids inhibit S. aureus (MIC: 8 μg/mL) by disrupting cell wall synthesis.
Material Science
Functionalized pyrazoles act as:
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Ligands in Coordination Chemistry: Form stable complexes with Cu(II) (logβ: 8.2–9.4) for catalytic applications.
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Polymer Stabilizers: Retard thermal degradation of polypropylene up to 280°C via radical scavenging.
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
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Ethyl vs. Isobutyl at N1: Ethyl substitution reduces molecular weight by 18% compared to isobutyl derivatives, enhancing aqueous solubility (logS: −2.1 vs. −3.4).
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Methyl at C3 vs. Fluoroethyl: The methyl group increases metabolic stability (t₁/₂: 4.7 h vs. 2.1 h for 2-fluoroethyl analogs) by resisting oxidative defluorination.
Table 3: Substituent Impact on Key Properties
| Substituent Combination | logP | Aqueous Solubility (mg/mL) | Metabolic t₁/₂ (h) |
|---|---|---|---|
| 1-Ethyl, 3-methyl | 2.3 | 0.45 | 4.7 |
| 1-Isobutyl, 3-methyl | 3.1 | 0.12 | 5.2 |
| 1-(2-Fluoroethyl), 3-methyl | 2.8 | 0.38 | 2.1 |
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